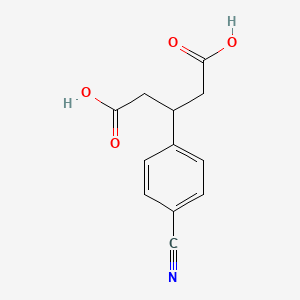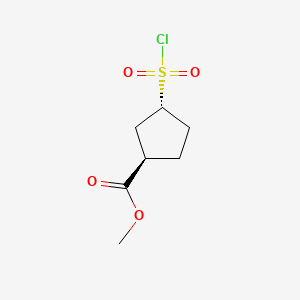![molecular formula C23H27N3O2 B13574016 N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzofuran ring attached to a carboxamide group, which is further linked to a phenylpiperazine moiety through a butyl chain. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and other related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine or amide under suitable conditions.
Linking the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached to the carboxamide group through a butyl chain using a coupling reaction, often facilitated by reagents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its pharmacological effects. The benzofuran ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide: A compound with a similar structure but with a thiophene ring instead of a benzofuran ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a pyrimidine ring instead of a benzofuran ring.
Uniqueness
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H27N3O2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H27N3O2/c27-23(22-18-19-8-4-5-11-21(19)28-22)24-12-6-7-13-25-14-16-26(17-15-25)20-9-2-1-3-10-20/h1-5,8-11,18H,6-7,12-17H2,(H,24,27) |
InChIキー |
CAWFRCMJYFIMLP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




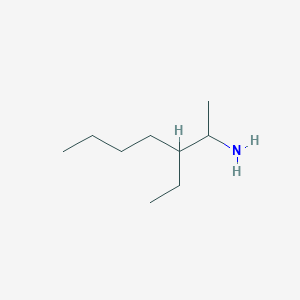
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
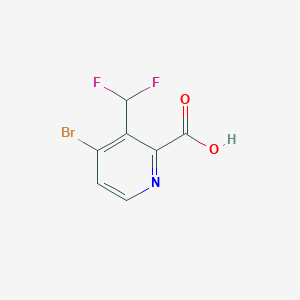
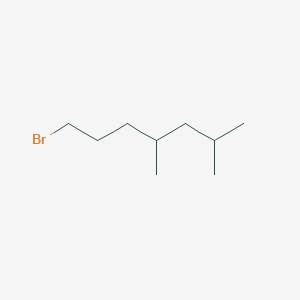
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
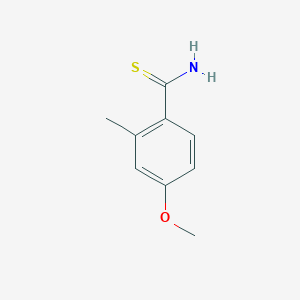

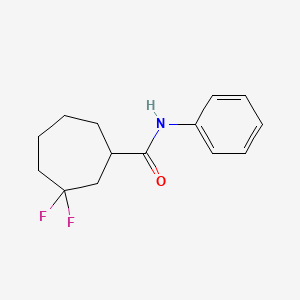
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
